molecular formula C18H12N4 B120551 5,12-Dihydroquinoxalino[2,3-b]phenazine CAS No. 531-47-5

5,12-Dihydroquinoxalino[2,3-b]phenazine

Cat. No. B120551
CAS RN: 531-47-5
M. Wt: 284.3 g/mol
InChI Key: IFXSPEWBAZHCCC-UHFFFAOYSA-N
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Description

5,12-Dihydroquinoxalino[2,3-b]phenazine, also known as DHQP, is a heterocyclic compound that has been studied extensively due to its potential applications in various fields. DHQP has unique chemical and physical properties that make it an ideal candidate for use in scientific research.

Scientific Research Applications

Pharmacological Activities and Mechanisms of Action

Phenazines are recognized for their broad pharmacological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer effects. The investigation of both natural phenazines and synthetic derivatives has been extensive, aiming to develop these compounds into therapeutic agents. The pharmacological activities of phenazines are attributed to their ability to interact with biological systems through various mechanisms of action, offering promising pathways for future drug development (Yan et al., 2021).

Electrochemical Sensors and Biosensors

Phenazine derivatives are also pivotal in the development of electrochemical sensors and biosensors, thanks to their inherent charge transport properties and electrocatalytic effects. The integration of phenazine polymers with carbon nanotubes has led to enhanced performance of sensing devices, benefiting from the synergistic electrical, electrochemical, and mechanical properties of these materials. This combination has been applied in analytical chemistry for detecting various substances, showcasing the adaptability and efficiency of phenazine-based sensors (Barsan et al., 2015).

Biocontrol in Agriculture

In agriculture, phenazine-producing strains have been reviewed for their capability to manage fungal and oomycete plant pathogens, demonstrating comparable or superior efficacy to commercial fungicides. The biocontrol potential of these strains is closely linked to the biosynthesis of phenazines, with phenazine-1-carboxylic acid-producing strains showing the highest biocontrol ability. This opens new avenues for developing efficient strategies using phenazine-producing strains to combat plant diseases (Wang et al., 2021).

Synthetic Strategies and Drug Discovery

The structural diversity and reactivity of phenazine heterocycles have been crucial in drug discovery and synthetic chemistry. Pyrazine and phenazine compounds exhibit significant therapeutic potential, with several agents already in clinical use. The exploration of innovative synthetic methodologies and total synthesis efforts for these compounds has contributed to medicinal chemistry, highlighting the versatility and promise of phenazine heterocycles in medicine (Huigens et al., 2022).

Future Directions

The future directions for the study of 5,12-Dihydroquinoxalino[2,3-b]phenazine could involve further investigation into its PL mechanism and potential applications in the field of fluorescent carbon nanomaterials .

properties

IUPAC Name

7,12-dihydroquinoxalino[2,3-b]phenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSPEWBAZHCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400162
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

531-47-5
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dihydroxy-1,4-dibenzoquinone (4, 30.0 g, 0.2 mol) was added to a solution of o-phenylendiamine (5, 115.79 g, 1.1 mol) in benzyl alcohol (11.6 vol). The reaction mixture was heated to 135-140° C. and stirred for 20 hours. The reaction mixture was cooled to room temperature, and ethanol (120 mL) was added. The resulting suspension was filtered through a Buchner funnel and the solid was washed with ethanol (120 mL) and dried under vacuum in an oven at 60-70° C. to furnish 5,14-Dihydro-5,7,12,14-tetraazapentacene 3. Yield: 92%; HPLC purity: 99.56%.
[Compound]
Name
2,5-Dihydroxy-1,4-dibenzoquinone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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